molecular formula C23H24N2O B2926505 1-(9H-carbazol-9-yl)-3-{[(4-methylphenyl)methyl]amino}propan-2-ol CAS No. 1345853-50-0

1-(9H-carbazol-9-yl)-3-{[(4-methylphenyl)methyl]amino}propan-2-ol

Cat. No.: B2926505
CAS No.: 1345853-50-0
M. Wt: 344.458
InChI Key: ZIWXMTLLUDXGNQ-UHFFFAOYSA-N
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Description

Carbazole-based compounds are known for their photoconductive properties . They have a stereo-regular polymeric backbone and the pendant carbazole based monomer facilitates the polymeric unit with charge transferring properties .


Molecular Structure Analysis

The molecular structure of carbazole-based compounds generally consists of a tricyclic system containing two benzene rings fused on either side of a pyrrole ring .


Chemical Reactions Analysis

Carbazole-based compounds are known for their high charge carrier mobility and photochemical stability . They can be used as a charge transporting material .


Physical and Chemical Properties Analysis

Carbazole-based compounds are generally solid at room temperature . They are soluble in chloroform . The transition temperature (Tg) of some carbazole-based compounds can be around 79°C .

Mechanism of Action

The mechanism of action of carbazole-based compounds in electronic devices is based on their ability to transport charge. They exhibit high charge carrier mobility and photochemical stability, making them useful in organic electronics-based applications .

Safety and Hazards

Carbazole-based compounds can cause skin and eye irritation. They should be handled with appropriate personal protective equipment, including gloves and eye protection .

Future Directions

Carbazole-based compounds have potential applications in the fabrication of a variety of devices, including organic light-emitting diodes (OLEDs), photovoltaic cells, and memory-based devices . Their high thermal and electroluminescent properties make them promising materials for future research and development in the field of organic electronics .

Properties

IUPAC Name

1-carbazol-9-yl-3-[(4-methylphenyl)methylamino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-17-10-12-18(13-11-17)14-24-15-19(26)16-25-22-8-4-2-6-20(22)21-7-3-5-9-23(21)25/h2-13,19,24,26H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWXMTLLUDXGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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